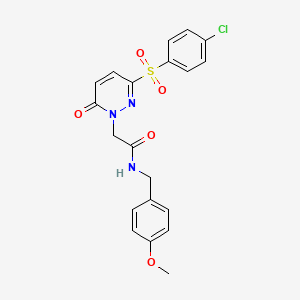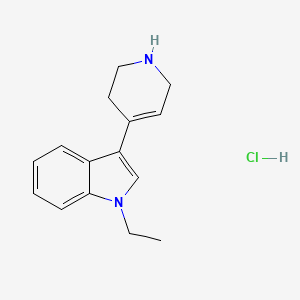
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps, utilizing techniques such as parallel synthesis for efficient production. A notable method for synthesizing related derivatives involves the acid-catalyzed condensation of substituted tryptophol with ethyl propionylacetate or ethyl butyrylacetate, leading to the formation of various indole acetic acids with anti-inflammatory properties (Martel et al., 1976). Another approach described involves the treatment of N-[2-(1H-indol-3-yl)ethyl]alkanamide with phosphorus oxychloride, resulting in a variety of indole derivatives (Bobowski, 1983).
Molecular Structure Analysis
The molecular structure of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride and its analogs has been elucidated using various spectroscopic techniques. Crystal structure determination of related compounds, such as Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, provides insights into the conformation and spatial arrangement of these molecules, contributing to understanding their chemical behavior and interaction with biological targets (Sambyal et al., 2011).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including oxidation, reduction, and condensation, which can modify their chemical properties and biological activities. For instance, the oxidation of N-acetyl-2-ethyl-2-methyl-2,3-dihydro-1H-indole leads to the formation of indol-3-one derivatives, which can be further transformed through hydrolysis and reduction reactions (Latypova et al., 2020).
Physical Properties Analysis
The physical properties of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride and similar compounds, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and delivery. The crystal structure analysis helps in understanding these properties by providing detailed information about the molecular arrangement and interactions within the crystal lattice.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with electrophiles and nucleophiles, and stability under various conditions, are essential for the application of these compounds in synthetic chemistry and drug development. Studies on the reactivity of indole derivatives have shown that they can participate in a wide range of chemical reactions, offering the potential for the synthesis of a variety of bioactive molecules (Moriya et al., 1980).
科学的研究の応用
Agonist Activity
- 5-HT6 Receptor Agonism: A study by Mattsson et al. (2005) synthesized a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, finding potent agonist activity at 5-HT6 receptors, which are a target for cognitive enhancement and treatment of neurological disorders (Mattsson et al., 2005).
Antimicrobial Properties
- Antimicrobial Activity: Research by El-Sayed et al. (2016) focused on the synthesis of various N-ethyl-3-indolyl heterocycles, including 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives. These compounds demonstrated significant antimicrobial activity, which is valuable in the development of new therapeutic agents (El-Sayed et al., 2016).
Antiviral Research
- Antiviral Activities: A study by Ivashchenko et al. (2014) involved the synthesis of various ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, including compounds structurally related to 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. The focus was on their antiviral activity against viruses like influenza and hepatitis C, highlighting the potential of these compounds in antiviral therapies (Ivashchenko et al., 2014).
Antiallergic Properties
- Antiallergic Agents: Menciu et al. (1999) synthesized new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, showing potent antiallergic properties. These compounds, related to 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, could be useful in developing new treatments for allergic reactions (Menciu et al., 1999).
Photophysical Applications
- Photophysical Properties: Bozkurt and Doğan (2018) studied the photophysical properties of a new 4-aza-indole derivative, which is structurally related to 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. They found unique photophysical behaviors like reverse solvatochromism, suggesting applications in sensing and optoelectronics (Bozkurt & Doğan, 2018).
Synthesis and Structure-Activity Relationship
- Structure-Activity Relationship: Another study by Mattsson et al. (2013) focused on the structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues, exploring their agonist properties at 5-HT6 receptors. This research is crucial for understanding how structural changes in these compounds impact their biological activity (Mattsson et al., 2013).
Safety And Hazards
This involves studying the potential hazards associated with the compound. It includes toxicity, flammability, environmental impact, etc.
将来の方向性
This involves predicting or suggesting future research directions. It could be improving the synthesis method, finding new applications, or studying the compound’s effects more deeply.
特性
IUPAC Name |
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.ClH/c1-2-17-11-14(12-7-9-16-10-8-12)13-5-3-4-6-15(13)17;/h3-7,11,16H,2,8-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNKTWWUDGBHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C3=CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2491608.png)
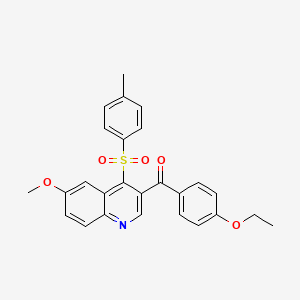
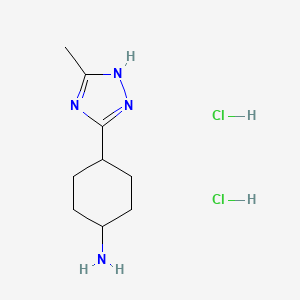
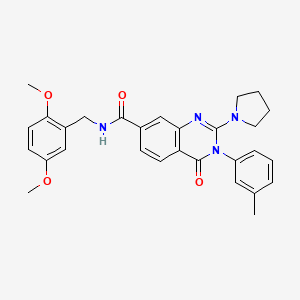
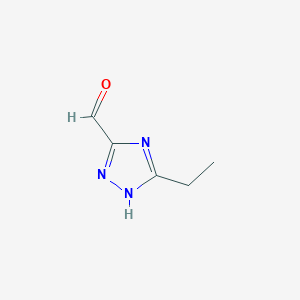
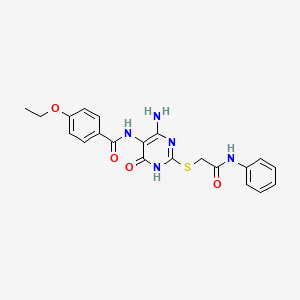
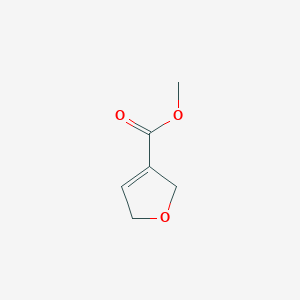
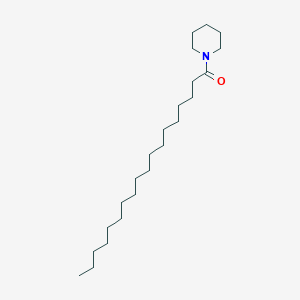
![2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid](/img/structure/B2491626.png)
![4-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2491627.png)
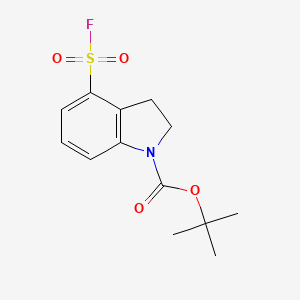
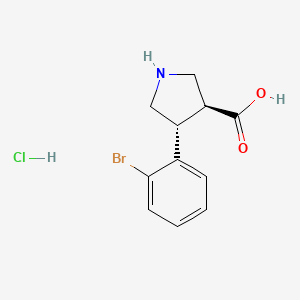
![6-Tert-butyl-2-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2491630.png)
